![molecular formula C24H30ClN3O3S B2808662 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330290-36-2](/img/structure/B2808662.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory properties . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .
Muscarinic 4 (M4) Receptor Modulation
The compound represents a novel class of M4 positive allosteric modulators . It exhibited modest potency at the human M4 receptor (EC 50 = 1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .
In Vitro and In Silico Approach
The compound has been analyzed through in vitro and in silico approach . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Synthesis and Characterization
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-16-5-7-19(18(3)15-16)23(28)27(10-9-26-11-13-30-14-12-26)24-25-21-20(29-4)8-6-17(2)22(21)31-24;/h5-8,15H,9-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLCNBKAGEMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.